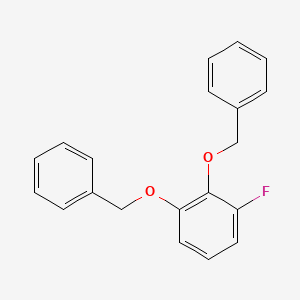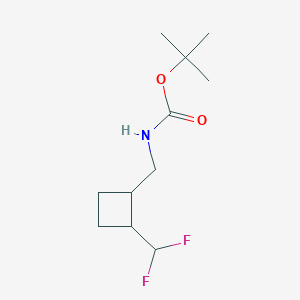
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid is a complex organic compound that features a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker with a propargyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates These intermediates are then linked through a PEG3 spacer, which is functionalized with a propargyl group
Preparation of Phthalimide Intermediate: The phthalimide intermediate can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Preparation of Glutarimide Intermediate: The glutarimide intermediate is typically prepared by the cyclization of glutamic acid or its derivatives under acidic conditions.
PEGylation and Propargylation: The PEG3 linker is introduced through a PEGylation reaction, where the PEG3 chain is attached to the glutarimide intermediate. The propargyl group is then introduced via a nucleophilic substitution reaction.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group to an alcohol or aldehyde.
Click Chemistry: The propargyl group is particularly useful in click chemistry reactions, where it can react with azides to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Click Chemistry: Copper(I) catalysts are typically used in click chemistry reactions involving the propargyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield carboxylic acids, while click chemistry reactions can produce triazole derivatives.
Applications De Recherche Scientifique
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.
Biology: In biological research, it is used for bioconjugation and labeling of biomolecules, facilitating the study of protein interactions and cellular processes.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The propargyl group, in particular, allows for click chemistry reactions, enabling the compound to form stable triazole linkages with azides. The PEG linker enhances solubility and reduces immunogenicity, making the compound suitable for biological and medical applications.
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid can be compared with similar compounds such as:
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid: This compound has a shorter PEG linker, which may affect its solubility and reactivity.
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid: With an even shorter PEG linker, this compound may have different physical and chemical properties.
Propargyl-PEG3-acid: Lacking the phthalimide and glutarimide groups, this compound is simpler and may be used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical synthesis and a wide range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C25H30N2O9 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H30N2O9/c28-22-7-6-21(24(31)26-22)27-17-20-18(3-1-5-19(20)25(27)32)4-2-9-33-11-13-35-15-16-36-14-12-34-10-8-23(29)30/h1,3,5,21H,6-17H2,(H,29,30)(H,26,28,31) |
Clé InChI |
OSCSQUCCUWTZLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)


![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)


![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)

![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)



